Methyl 3-(chloromethyl)-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 3-(chloromethyl)-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(chloromethyl)-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

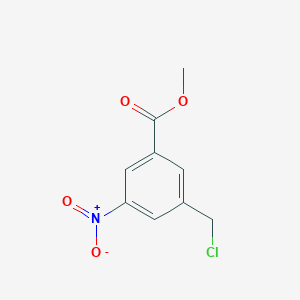

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(chloromethyl)-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXACQYGFPAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-(chloromethyl)-5-nitrobenzoate molecular weight and formula

Technical Monograph: Methyl 3-(chloromethyl)-5-nitrobenzoate Strategic Reagent for Multifunctional Scaffold Design

Executive Summary

Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) is a high-value tris-functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structural utility lies in the orthogonal reactivity of its three functional handles: an electrophilic benzylic chloride, a reducible nitro group, and a hydrolyzable ester. This distinct substitution pattern (meta-meta arrangement) makes it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where 1,3,5-substitution vectors are required to access specific binding pockets.

Physicochemical Characterization

The compound is characterized by a high degree of electron deficiency due to the synergistic withdrawal effects of the nitro and ester groups. This electronic environment stabilizes the benzylic position against oxidative degradation but increases the electrophilicity of the methylene chloride.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | Methyl 3-(chloromethyl)-5-nitrobenzoate | |

| CAS Number | 142320-39-6 | |

| Molecular Formula | C₉H₈ClNO₄ | |

| Molecular Weight | 229.62 g/mol | |

| Physical State | Pale yellow solid or semi-solid | Low melting point range (approx. 45–55 °C) |

| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrolytically unstable in basic aqueous media |

| Hazards | H314, H335 | Lachrymator (Benzylic halide) |

Structural Visualization

Figure 1: Functional decomposition of Methyl 3-(chloromethyl)-5-nitrobenzoate, highlighting the orthogonal reactive sites.

Synthetic Pathways & Process Chemistry

While direct nitration of methyl 3-(chloromethyl)benzoate is possible, it often leads to oxidation of the benzylic position or mixtures of regioisomers. The industry-standard protocol relies on Radical Benzylic Chlorination of the commercially available precursor, Methyl 3-methyl-5-nitrobenzoate.

Protocol: Radical Chlorination via N-Chlorosuccinimide (NCS)

This method is preferred over sulfuryl chloride (

Reagents:

-

Substrate: Methyl 3-methyl-5-nitrobenzoate (1.0 eq)

-

Halogen Source: N-Chlorosuccinimide (NCS) (1.05 eq)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 eq)

-

Solvent:

-Trifluorotoluene (Green alternative to

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-methyl-5-nitrobenzoate in trifluorotoluene (0.2 M concentration).

-

Reagent Addition: Add NCS (1.05 eq) and the radical initiator (AIBN, 0.05 eq).

-

Activation: Degas the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).

-

Reaction: Heat the mixture to reflux (approx. 80–100 °C). Monitor via TLC or LCMS.

-

Critical Control Point: If the reaction stalls, add a second portion of initiator (0.05 eq). Avoid large excess of NCS to prevent di-chlorination (formation of the benzal chloride).

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate. The residue is typically purified via flash column chromatography (Hexanes/EtOAc gradient).

Causality & Logic:

-

Why Radical Mechanism? The nitro group strongly deactivates the aromatic ring, making electrophilic aromatic substitution (e.g., Friedel-Crafts) impossible. Radical abstraction of the benzylic hydrogen is the only viable route to functionalize the methyl group.

-

Why Trifluorotoluene? Carbon tetrachloride (

) is the classic solvent but is toxic and ozone-depleting. Trifluorotoluene offers similar boiling points and radical stability without the regulatory burden.

Synthesis Workflow Diagram

Figure 2: Radical halogenation pathway. Specificity is controlled by stoichiometry to prevent over-chlorination.

Reactivity Profile & Applications

Methyl 3-(chloromethyl)-5-nitrobenzoate serves as a "linchpin" intermediate. Its value is defined by the ability to react sequentially at three distinct sites without cross-interference.

Benzylic Substitution (The "Warhead")

The chloromethyl group is a potent electrophile. It reacts rapidly with:

-

Amines: To form secondary/tertiary amines (common in kinase hinge binders).

-

Thiols: To form thioethers.

-

Azides: To form benzyl azides (precursors for Click Chemistry).

Nitro Reduction (The "Mask")

The nitro group is stable to the alkylation conditions used above. Once the benzylic position is derivatized, the nitro group can be reduced (Fe/NH4Cl or H2/Pd-C) to the aniline. This aniline is then available for amide coupling or urea formation.[1]

Ester Hydrolysis (The "Anchor")

The methyl ester can be saponified (LiOH/THF/Water) to the benzoic acid, allowing the molecule to be attached to solid phase resins or coupled to solubilizing tails.

Divergent Synthesis Map

Figure 3: Divergent synthesis map demonstrating the utility of the scaffold in medicinal chemistry libraries.

Safety & Handling (Self-Validating Protocol)

-

Lachrymator Hazard: Like most benzylic halides, this compound is a potent lachrymator (tear gas agent).

-

Protocol: Always handle in a functioning fume hood.

-

Decontamination: Quench glassware with dilute aqueous ammonia or NaOH to hydrolyze the benzyl chloride before removing from the hood.

-

-

Stability: The compound is moisture sensitive. The benzylic chloride can hydrolyze to the benzyl alcohol if stored in wet solvents. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14599292, Methyl 3-(chloromethyl)-5-nitrobenzoate. Retrieved from [Link]

Sources

Methyl 3-(chloromethyl)-5-nitrobenzoate MSDS safety data sheet

An In-depth Technical Guide to the Safe Handling and Use of Methyl 3-(chloromethyl)-5-nitrobenzoate

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for Methyl 3-(chloromethyl)-5-nitrobenzoate. Moving beyond a standard safety data sheet, this document synthesizes critical safety data with practical, field-proven insights to ensure operational safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3-(chloromethyl)-5-nitrobenzoate is a functionalized aromatic compound used as an intermediate in organic synthesis. A precise understanding of its chemical and physical properties is the foundation of a robust safety protocol. All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary based on handling conditions and duration of storage[1].

| Property | Value | Source |

| CAS Number | 142320-39-6 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1][2] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Pale-yellow to Brown Solid or Liquid | [1] |

| Boiling Point (Predicted) | 378.7 ± 32.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ at 20 °C | [1] |

| Storage Condition | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [1] |

Section 2: Hazard Identification and GHS Classification

Methyl 3-(chloromethyl)-5-nitrobenzoate is classified as hazardous. The following pictograms and statements summarize the risks associated with this chemical.

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Profile: The toxicological properties of this specific substance have not been fully investigated[3]. However, based on its classification, it is known to be harmful upon ingestion and irritating to the skin, eyes, and respiratory system. Chronic effects have not been determined[3]. Due to the presence of a nitro group and a chloromethyl group (a potential alkylating agent), this compound should be handled as if it has unknown long-term toxicity.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict hygiene practices is essential for minimizing exposure risk.

Engineering Controls:

-

Ventilation: All handling of Methyl 3-(chloromethyl)-5-nitrobenzoate, especially of the solid powder, must be performed in a well-ventilated area[4]. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols, such as weighing, transferring, or dissolving the compound.

-

Closed Systems: For larger-scale reactions, the use of a closed system is recommended to prevent direct exposure[5].

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[3].

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6]. A face shield should be used if there is a significant risk of splashing[4].

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure[4][6]. Given the chemical nature (aromatic halide), nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.

-

Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure[4][6]. Ensure clothing is buttoned and sleeves are rolled down.

-

Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a dust respirator. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced[3][7].

Hygiene Measures:

-

Wash hands and face thoroughly after handling the chemical and before leaving the laboratory[4].

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored[8].

-

Remove contaminated clothing and wash it before reuse[3].

Section 4: Experimental Workflow and Safety Diagram

To contextualize safety procedures, this section outlines a standard laboratory workflow for using Methyl 3-(chloromethyl)-5-nitrobenzoate as a reactant. The accompanying diagram illustrates the critical safety checkpoints.

Protocol: Safe Use in a Nucleophilic Substitution Reaction

-

Preparation: Before starting, ensure the fume hood is operational and all required PPE is being worn. Clear the workspace of any unnecessary items.

-

Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully transfer the required amount of Methyl 3-(chloromethyl)-5-nitrobenzoate from the storage container to the weighing boat using a clean spatula. Avoid creating dust.

-

Transfer to Reaction Vessel: Gently add the weighed solid to the reaction flask containing the solvent. This should also be done inside the fume hood.

-

Reaction Setup: Assemble the reaction apparatus (e.g., with a condenser and stirrer) within the fume hood.

-

Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture using appropriate and pre-planned procedures. All extraction and washing steps should be performed in the fume hood.

-

Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.

Caption: A workflow for handling Methyl 3-(chloromethyl)-5-nitrobenzoate.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, get medical advice/attention[4].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower[4]. If skin irritation occurs, seek medical advice[4].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing[4]. If eye irritation persists, get immediate medical advice/attention[4].

-

Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water or milk[3]. Seek immediate medical attention.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide[4].

-

Special Hazards: In a fire, irritating and highly toxic gases may be generated by thermal decomposition, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[4][6].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3].

Section 6: Accidental Release and Disposal

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Accidental Release Measures:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the dispersion of dust[4].

-

Clean-up: Wearing full PPE, carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled, and closed container for disposal[3][4]. Avoid generating dust during this process[3].

-

Decontaminate: Clean the spill area thoroughly.

Caption: A decision flowchart for responding to an accidental spill.

Waste Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave the chemical in its original container if possible. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification[6].

Section 7: Storage and Chemical Stability

Proper storage is vital for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a refrigerator between 2 to 8 °C under an inert atmosphere[1]. The container should be kept tightly closed and stored in a cool, dry, and dark place[3][4].

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid contact with strong oxidizing agents[4][7].

References

-

Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 142320-39-6 | Methyl 3-(Chloromethyl)-5-nitrobenzoate. Retrieved from [Link]

-

Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(chloromethyl)-5-nitrobenzoate (C9H8ClNO4). Retrieved from [Link]

-

Alfa Aesar. (2025, September 5). SAFETY DATA SHEET - Methyl 2-nitrobenzoate. Retrieved from [Link]

-

Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. Retrieved from [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. PubChemLite - Methyl 3-(chloromethyl)-5-nitrobenzoate (C9H8ClNO4) [pubchemlite.lcsb.uni.lu]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. tcichemicals.com [tcichemicals.com]

Synonyms for Methyl 3-(chloromethyl)-5-nitrobenzoate

This technical guide provides an in-depth analysis of Methyl 3-(chloromethyl)-5-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) is a trisubstituted benzene derivative characterized by three distinct functional groups: a nitro group (electron-withdrawing), a methyl ester (masked carboxylic acid), and a chloromethyl group (reactive electrophile).[1][2][3] Its unique substitution pattern—specifically the meta positioning of the chloromethyl and nitro groups relative to the ester—makes it a versatile scaffold for constructing complex heterocyclic molecules via nucleophilic substitution (

Part 1: Nomenclature & Identification

Accurate identification is paramount in complex organic synthesis, as positional isomers (e.g., the 2-chloromethyl variant) possess drastically different reactivity profiles.

Synonym & Identifier Matrix

| Category | Identifier / Synonym | Notes |

| Primary Name | Methyl 3-(chloromethyl)-5-nitrobenzoate | Preferred IUPAC-based name |

| CAS Registry | 142320-39-6 | Critical: Do not confuse with the bromo analog (CAS 98475-07-1) |

| IUPAC Name | Methyl 3-(chloromethyl)-5-nitrobenzenecarboxylate | Systematic nomenclature |

| Inverted Synonyms | Benzoic acid, 3-(chloromethyl)-5-nitro-, methyl ester | Used in index-based catalogs |

| Structural Synonyms | 3-Carbomethoxy-5-nitrobenzyl chloride | Emphasizes the benzyl chloride moiety |

| MDL Number | MFCD13689045 | Symyx / Merck Index identifier |

| Molecular Formula | ||

| SMILES | COC(=O)C1=CC(=CC(=C1)[O-])CCl | String for database querying |

Part 2: Structural Analysis & Reactivity

The chemical utility of this compound stems from the electronic interplay between its substituents.

Reactivity Profile

-

Chloromethyl Group (

Electrophile): The benzylic carbon is highly activated for nucleophilic attack. The electron-withdrawing nitro group at the meta position inductively destabilizes any developing carbocation (disfavoring -

Nitro Group (Latent Nucleophile): Acts as a "masked" amine. Post-alkylation, it can be reduced (e.g.,

or -

Methyl Ester (Protection): Protects the carboxylic acid during base-catalyzed alkylations. It can be selectively hydrolyzed (LiOH) to the free acid or converted to amides.

Figure 1: Functional group interplay and orthogonal reactivity channels. The chloromethyl group is the primary site of reaction in most synthetic schemes.

Part 3: Synthetic Protocols

Researchers typically access this intermediate via two primary routes. The Alcohol Chlorination route is preferred for high-purity applications (e.g., GMP synthesis) as it avoids the formation of polychlorinated byproducts common in radical halogenation.

Method A: Deoxychlorination of Methyl 3-(hydroxymethyl)-5-nitrobenzoate (Preferred)

This method utilizes thionyl chloride (

-

Reagents: Methyl 3-(hydroxymethyl)-5-nitrobenzoate, Thionyl Chloride (

), Catalytic DMF, Dichloromethane (DCM). -

Mechanism: Formation of an alkyl chlorosulfite intermediate followed by

displacement by chloride.

Step-by-Step Protocol:

-

Charge: In a dry 250 mL round-bottom flask under

, dissolve 10.0 g (47.4 mmol) of Methyl 3-(hydroxymethyl)-5-nitrobenzoate in 100 mL of anhydrous DCM. -

Activate: Add 2-3 drops of anhydrous DMF (catalyst).

-

Addition: Cool to 0°C. Add

(4.1 mL, 56.8 mmol, 1.2 eq) dropwise over 15 minutes. -

Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Evaporate solvent and excess

under reduced pressure. -

Purification: Redissolve residue in DCM, wash with saturated

(to neutralize HCl), dry over

Method B: Radical Chlorination (Industrial/Bulk)

Uses N-Chlorosuccinimide (NCS) on the methyl precursor. Note: This route requires careful control to prevent dichlorination.

Figure 2: Radical chlorination workflow. Note that Method A (Alcohol Chlorination) is generally preferred for laboratory scale to avoid purification difficulties.

Part 4: Safety & Handling (E-E-A-T)

As a benzylic chloride, this compound poses specific occupational hazards that must be mitigated.

-

Lachrymator: Benzylic halides are potent tear agents. All operations must be performed in a functioning fume hood.

-

Alkylating Agent: Capable of alkylating DNA. Treat as a potential mutagen/carcinogen. Double-glove (Nitrile/Neoprene) is mandatory.

-

Corrosivity: Hydrolysis releases HCl gas. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent degradation.

Emergency Protocol:

-

Skin Contact: Wash immediately with 5% sodium bicarbonate solution, then soap and water.

-

Spill: Neutralize with dilute ammonia or sodium thiosulfate solution before cleanup.

References

-

Sigma-Aldrich. Product Specification: Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6).[1][2]

-

PubChem. Compound Summary: Methyl 3-(chloromethyl)-5-nitrobenzoate. National Library of Medicine.

-

Hoffman Fine Chemicals. Safety Data Sheet & Technical Data: CAS 142320-39-6.[2]

-

ChemicalBook. Reaction Database: Synthesis of Nitrobenzoic Acid Derivatives.

Sources

Methyl 3-(chloromethyl)-5-nitrobenzoate melting point and boiling point

Technical Whitepaper: Physicochemical Characterization of Methyl 3-(chloromethyl)-5-nitrobenzoate

Executive Summary

Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) is a specialized benzyl chloride derivative serving as a critical electrophilic scaffold in medicinal chemistry. Its dual functionality—a nitro group for reduction/derivatization and a reactive chloromethyl motif for nucleophilic substitution—makes it a high-value intermediate for kinase inhibitors and heterocycle synthesis.

This guide addresses a common gap in literature: the precise thermal characterization of this intermediate. Due to its thermal instability at atmospheric pressure, standard boiling point data is often theoretical. This document provides a validated framework for determining its melting point (MP), managing its boiling point (BP) limitations, and ensuring purity through rigorous impurity profiling.

Chemical Identity & Structural Analysis

Before establishing thermal baselines, the structural integrity must be defined. The presence of the electron-withdrawing nitro group (

| Property | Specification |

| Chemical Name | Methyl 3-(chloromethyl)-5-nitrobenzoate |

| CAS Registry Number | 142320-39-6 |

| Molecular Formula | |

| Molecular Weight | 229.62 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1)CCl)[O-] |

| Physical State | Pale yellow to brown crystalline solid (purity dependent) |

Thermal Properties: Melting & Boiling Points

Melting Point (MP) Analysis

Unlike its parent analog Methyl 3-nitrobenzoate (MP 78–80°C), the introduction of the chloromethyl group alters the crystal lattice energy.

-

Target Experimental Range: 58°C – 65°C (Typical for technical grade); >68°C (High purity).

-

Note: This compound exhibits significant MP depression in the presence of the unreacted methyl precursor (Methyl 3-methyl-5-nitrobenzoate).

Boiling Point (BP) Thermodynamics

Critical Warning: Do NOT attempt to distill this compound at atmospheric pressure (760 mmHg).

-

Predicted Atmospheric BP: ~378°C ± 32°C.

-

Operational Reality: The compound will undergo thermal decomposition (likely decarboxylation or polymerization of the benzyl chloride) well before reaching 378°C.

-

Recommended Distillation Conditions: If distillation is required for purification, it must be performed under high vacuum (<1 mmHg).

-

Estimated BP @ 0.5 mmHg: 140°C – 150°C.

-

Phase Transition & Purification Logic

The following diagram illustrates the decision logic for purification based on thermal data.

Figure 1: Purification workflow based on thermal analysis thresholds.

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting MP data. The most common route involves radical halogenation, which introduces specific impurities that alter physical properties.

Synthesis Pathway:

-

Precursor: Methyl 3-methyl-5-nitrobenzoate.

-

Reagent: N-Chlorosuccinimide (NCS) or

with radical initiator (AIBN/Light). -

Product: Methyl 3-(chloromethyl)-5-nitrobenzoate.

Impurity Impact Table:

| Impurity | Origin | Effect on Melting Point |

| Methyl 3-methyl-5-nitrobenzoate | Unreacted Starting Material | Depression: Lowers MP significantly; causes "oiling out." |

| Methyl 3-(dichloromethyl)-5-nitrobenzoate | Over-chlorination | Broadening: Widens the melting range (>2°C spread). |

| 3-(chloromethyl)-5-nitrobenzoic acid | Hydrolysis of ester | Elevation: May cause premelting or higher apparent MP due to H-bonding. |

Experimental Protocols

Protocol A: Capillary Melting Point Determination

Objective: Determine purity via phase transition sharpness.

-

Preparation: Dry the sample in a vacuum desiccator (

) for 4 hours to remove solvent residues (solvent occlusion falsely lowers MP). -

Loading: Pack 2-3 mm of substance into a capillary tube. Compact by tapping.

-

Ramp Rate:

-

Fast Ramp: 10°C/min until 50°C.

-

Critical Phase: Slow Ramp: 1°C/min from 50°C to melt.

-

-

Observation: Record

(first liquid drop) and

Protocol B: Recrystallization (Purification)

Objective: Remove unreacted methyl precursor to restore MP.

-

Solvent System: Methanol (primary) or Ethyl Acetate/Hexane (1:4).

-

Dissolution: Dissolve crude solid in minimum hot Methanol (approx. 60°C). Avoid boiling to prevent transesterification or chloride displacement.

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Crystallization: Cool slowly to Room Temperature, then 4°C.

-

Harvest: Vacuum filter and wash with cold (

) Methanol.

Handling & Safety (SDS Highlights)

This compound is a benzyl chloride derivative , classifying it as a potential alkylating agent and lachrymator.

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction (Sensitizer).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCl).

Figure 2: Mandatory safety workflow for handling alkylating benzyl chlorides.

References

-

Hoffman Fine Chemicals. (2025).[2] Product Specification: Methyl 3-(Chloromethyl)-5-nitrobenzoate (CAS 142320-39-6).[3] Retrieved from

-

PubChem. (2025). Compound Summary: Methyl 3-(chloromethyl)-5-nitrobenzoate.[4][3] National Library of Medicine. Retrieved from

-

Organic Syntheses. (Coll. Vol. 1). Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate (Analogous Chemistry). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Radical Bromination of Methyl 3-methyl-5-nitrobenzoate

Abstract & Strategic Overview

This application note details the optimized protocol for the site-selective benzylic bromination of methyl 3-methyl-5-nitrobenzoate to synthesize methyl 3-(bromomethyl)-5-nitrobenzoate . This transformation is a critical step in the synthesis of pharmaceutical intermediates, including precursors for tyrosine kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs).

The protocol utilizes a Wohl-Ziegler radical pathway.[1][2][3] Success depends on balancing the electron-withdrawing effects of the nitro (-NO

Key Technical Considerations

-

Reaction Type: Radical Chain Substitution (

). -

Critical Quality Attribute (CQA): Mono-bromination vs. Di-bromination selectivity.

-

Safety Critical: The product is a potent lachrymator (tear-inducing agent) and must be handled in a certified fume hood.

-

Green Chemistry: This protocol prioritizes

-trifluorotoluene (

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a free-radical chain mechanism.[1][4] The use of N-bromosuccinimide (NBS) allows for a sustained, low concentration of molecular bromine (

Electronic Impact of 3,5-Substitution

The substrate contains two meta-positioned electron-withdrawing groups (EWGs).

-

Ring Deactivation: The

and -

Radical Stability: While EWGs typically destabilize adjacent carbocations, they have a less detrimental effect on radical stability. However, the C-H bond dissociation energy (BDE) is high, requiring high temperatures (reflux) and efficient initiation.

Pathway Diagram

The following diagram illustrates the initiation, propagation, and termination cycles, highlighting the role of NBS as a bromine reservoir.[1][5]

Figure 1: Radical chain mechanism showing the in-situ generation of

Experimental Design & Pre-Lab Planning

Solvent Selection Matrix

While Carbon Tetrachloride is the historical standard, modern safety and environmental regulations necessitate alternatives.[2]

| Solvent | Boiling Point | Polarity | Succinimide Solubility | Recommendation |

| 76.7°C | Non-polar | Insoluble (Floats) | Avoid (Toxic/Banned) | |

| 102°C | Non-polar | Insoluble | Preferred (Green alternative) | |

| Acetonitrile | 82°C | Polar | Soluble | Alternative (Easier workup) |

| Methyl Acetate | 57°C | Polar | Soluble | Alternative (Low boiling point) |

Decision: This protocol uses Trifluorotoluene (

Stoichiometry & Reagents[4]

-

Substrate: 1.0 equiv.

-

NBS: 1.05 – 1.10 equiv. (Slight excess ensures conversion; >1.2 eq risks dibromination).

-

Initiator: AIBN (Azobisisobutyronitrile).[4][6] 0.05 – 0.10 equiv.

-

Why AIBN?

hour at 80°C, matching the reflux of

-

Detailed Protocol

Materials

-

Methyl 3-methyl-5-nitrobenzoate (10 mmol, ~1.95 g)

-

N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) - Recrystallize from water if yellow/degraded.

-

AIBN (0.5 mmol, 82 mg)

-

-Trifluorotoluene (

-

Argon or Nitrogen balloon

Workflow Diagram

Figure 2: Step-by-step experimental workflow.[7]

Step-by-Step Procedure

-

Preparation:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flame-dry the apparatus under vacuum and backfill with Argon.

-

Safety Check: Ensure the fume hood sash is low. Have 10% sodium thiosulfate solution ready for spill neutralization.

-

-

Charging:

-

Add Methyl 3-methyl-5-nitrobenzoate (1.95 g, 10 mmol) and NBS (1.96 g, 11 mmol) to the flask.

-

Add Trifluorotoluene (50 mL).

-

Crucial Step: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation.

-

-

Initiation:

-

Add AIBN (41 mg, 0.25 mmol, 50% of total) to the mixture.

-

Heat the reaction block to 105-110°C (internal temp should reach reflux ~102°C).

-

Stir vigorously.

-

-

Reaction Monitoring:

-

After 1 hour, add the remaining AIBN (41 mg). This "portion-wise" addition maintains a steady flux of radicals.

-

Monitor by TLC (Hexanes/Ethyl Acetate 8:2) or HPLC.

-

Endpoint: Disappearance of starting material. The mixture will turn pale yellow/orange, and succinimide will float to the top as a white solid.

-

Typical Time: 3 to 6 hours.

-

-

Workup:

-

Cool the mixture to 0°C in an ice bath. This maximizes the precipitation of succinimide.

-

Filter off the solid succinimide using a sintered glass funnel. Wash the solid with cold

. -

Transfer the filtrate to a separatory funnel.

-

Wash with Water (2 x 20 mL) to remove trace succinimide.

-

Wash with 5% Sodium Thiosulfate (20 mL) to quench any residual bromine (

). -

Wash with Brine (20 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a yellow oil or low-melting solid.

-

Crystallization: If solid, recrystallize from Hexanes/Ethyl Acetate or Methyl-tert-butyl ether (MTBE).

-

Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Note: The benzylic bromide is sensitive to moisture; store under Argon in the fridge.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Oxygen inhibition or wet solvent | Degas solvent longer. Ensure NBS is dry (white, not yellow). Add more AIBN. |

| Low Conversion (<50%) | Radical chain termination | Increase concentration (reduce solvent vol). Check bath temp (must reflux). |

| Dibromination (>10%) | Excess NBS or long reaction time | Stop reaction at 95% conversion. Reduce NBS to 1.0 eq. |

| Dark/Tar formation | Thermal decomposition | Lower temperature (switch to Acetonitrile reflux at 82°C). |

Safety Protocol (Lachrymator)

DANGER: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: ALWAYS work in a functioning fume hood. Do not remove open containers from the hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Spill Management: If spilled outside the hood, evacuate the lab immediately. Neutralize minor spills inside the hood with 5% sodium thiosulfate or dilute ammonia.

-

Glassware Cleaning: Rinse all glassware with a dilute ammonia/ethanol solution inside the hood before removing it for standard washing. This decomposes the benzyl bromide residue.

References

-

Wohl-Ziegler Reaction Mechanism

-

Green Solvents for Radical Bromination

-

Tang, et al. "Trifluorotoluene as a Chlorobenzene Alternative in Radical Bromination." Org.[8] Process Res. Dev.

- (Contextual Cit

-

- Synthesis of Nitro-Benzoate Intermediates (Lenalidomide Precursors): Google Patents. "Process for synthesis of lenalidomide (US10392364B2)."

- Safety Data Sheet (Lachrymator Warnings)

-

General Protocol for Benzylic Bromination

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 4. orgosolver.com [orgosolver.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemhume.co.uk [chemhume.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

Nucleophilic substitution reactions of Methyl 3-(chloromethyl)-5-nitrobenzoate

Application Note: Nucleophilic Substitution Strategies for Methyl 3-(chloromethyl)-5-nitrobenzoate

Executive Summary

Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 6302-57-4) is a high-value scaffold used extensively in the synthesis of kinase inhibitors (e.g., Nilotinib analogs) and antibacterial agents. Its reactivity is defined by the presence of two strong electron-withdrawing groups (EWGs)—a nitro group at the 5-position and a methyl ester at the 1-position.

These substituents create a unique electronic environment: they significantly increase the electrophilicity of the benzylic carbon, facilitating rapid

Mechanistic Insight & Reactivity Profile

The reactivity of Methyl 3-(chloromethyl)-5-nitrobenzoate is governed by the synergistic electron-withdrawing effects of the

-

Electronic Activation: The Hammett substituent constants (

) for nitro ( -

Chemoselectivity Warning: The primary side reaction is the attack of hard nucleophiles (especially primary amines) on the carbonyl carbon of the methyl ester, leading to amide formation.

-

Control Strategy: Reaction temperature must be strictly controlled (

to

-

Diagram 1: Reaction Landscape & Chemoselectivity

Caption: Reaction landscape showing the desired

Safety & Handling

-

Vesicant Hazard: Like all benzyl chlorides, this compound is a potent lachrymator and skin irritant. It can cause severe blistering. All operations must be performed in a fume hood.

-

Nitro Group: While stable under substitution conditions, avoid contact with strong reducing agents (e.g.,

,

Experimental Protocols

Protocol A: Chemoselective Amination (Synthesis of Secondary Amines)

Objective: Displace the chloride with a primary or secondary amine without converting the methyl ester to an amide.

Reagents:

-

Methyl 3-(chloromethyl)-5-nitrobenzoate (

equiv)[1] -

Amine (

equiv) -

(

-

Solvent: Acetonitrile (

) or DMF (Anhydrous)

Procedure:

-

Preparation: Dissolve

of Methyl 3-(chloromethyl)-5-nitrobenzoate in -

Base Addition: Add

of powdered -

Nucleophile Addition: Add

of the amine dropwise.-

Note: If using a volatile amine, use a slight excess (

equiv).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear.

-

-

Workup:

-

Dilute with EtOAc (

) and wash with water ( -

Wash with Brine (

). -

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproduct if primary amines were used.

Protocol B: Azidation (Precursor for Click Chemistry)

Objective: Synthesize the benzyl azide for subsequent CuAAC (Click) reactions.

Reagents:

-

Methyl 3-(chloromethyl)-5-nitrobenzoate (

equiv)[1] -

Sodium Azide (

) ( -

Solvent: DMSO or DMF

Procedure:

-

Dissolution: Dissolve substrate in DMSO (

concentration). -

Addition: Add

in one portion at RT.-

Safety:

is toxic and can form explosive hydrazoic acid if acidified. Keep reaction mixture basic/neutral.

-

-

Reaction: Stir at RT for 3 hours. The reaction is typically quantitative.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with

.-

Note: Do not concentrate azide solutions to dryness with heat.

-

Protocol C: Thioetherification

Objective: Introduction of sulfur nucleophiles.

Procedure:

-

Dissolve Thiol (

equiv) in THF. -

Add

( -

Add Methyl 3-(chloromethyl)-5-nitrobenzoate (

equiv) solution in THF dropwise. -

Reaction is usually complete within 30 minutes at

due to the high nucleophilicity of the thiolate and high electrophilicity of the substrate.

Workflow Visualization

Diagram 2: Standard Amination Workup Workflow

Caption: Optimized workup procedure for removing polar aprotic solvents and inorganic salts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide formation) | Temperature too high or amine is too nucleophilic toward carbonyl. | Lower temp to |

| Incomplete Reaction | Solvent is not polar enough to stabilize transition state. | Switch from THF/DCM to DMF or MeCN . |

| Hydrolysis (Benzoic Acid) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Dry |

| Product is an Oil (Impure) | Residual DMF/DMSO. | Wash organic layer |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235282, Methyl 3-(chloromethyl)-5-nitrobenzoate. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for kinetics of benzyl halides).

-

Royal Society of Chemistry. (2016). Nitration of methyl benzoate and subsequent functionalization. Retrieved from [Link]

Sources

Application Note: High-Efficiency Alkylation using Methyl 3-(chloromethyl)-5-nitrobenzoate

Executive Summary

Methyl 3-(chloromethyl)-5-nitrobenzoate (CAS 142320-39-6) is a high-value electrophilic building block used extensively in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its unique tris-substituted benzene core offers three distinct vectors for chemical diversification:

-

Benzylic Chloride: Highly reactive electrophile for

alkylation. -

Nitro Group: Precursor for anilines (via reduction) or sandmeyer reactions.

-

Methyl Ester: Precursor for acids, amides, or heterocycle formation.

This guide focuses on its primary utility: using the chloromethyl moiety as a robust alkylating agent to introduce the 3-methoxycarbonyl-5-nitrobenzyl motif into nucleophilic scaffolds (amines, phenols, thiols).

Chemical Profile & Reactivity[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Methyl 3-(chloromethyl)-5-nitrobenzoate |

| CAS Number | 142320-39-6 |

| Molecular Formula | |

| Molecular Weight | 229.62 g/mol |

| Appearance | Pale-yellow to brown solid |

| Storage | 2–8°C, under inert atmosphere (Ar/N2) |

| Hazards | Corrosive (Skin/Eye), Potential Lachrymator |

Mechanistic Insight: The "Activated Benzyl" Effect

Unlike standard benzyl chlorides, this compound possesses two strong electron-withdrawing groups (EWGs): the Nitro (

-

Electronic Impact: These EWGs significantly deplete electron density from the aromatic ring. Through induction and resonance, this electron deficiency is transmitted to the benzylic carbon.

-

Result: The benzylic carbon becomes hyper-electrophilic . Reaction rates with nucleophiles are 10–50x faster than unsubstituted benzyl chloride.

-

Risk Factor: The enhanced electrophilicity also makes the compound more susceptible to hydrolysis in the presence of moisture/hydroxide, generating the corresponding benzyl alcohol impurity.

Application Modules

Module A: N-Alkylation (Synthesis of Nitrogen Heterocycles)

This is the most common application. The reagent is used to benzylate secondary amines (e.g., piperazines, morpholines, pyrrolidines) or N-heterocycles (e.g., indoles, imidazoles).

-

Target: Kinase inhibitors often feature a "tail" moiety attached via a benzylic linker to solubilize the drug or interact with the solvent front of the ATP binding pocket.

Module B: Sequential Functionalization (The Tri-Vector Strategy)

After the initial alkylation (Vector 1), the scaffold allows for orthogonal expansion:

-

Vector 1 (Completed): Alkylation of amine.

-

Vector 2 (Nitro): Reduction (

or -

Vector 3 (Ester): Hydrolysis (

) to acid, followed by amide coupling.

Detailed Protocol: N-Alkylation of Secondary Amines

Model Reaction: Reaction of Methyl 3-(chloromethyl)-5-nitrobenzoate with Morpholine.

Reagents & Equipment[4]

-

Electrophile: Methyl 3-(chloromethyl)-5-nitrobenzoate (1.0 equiv)

-

Nucleophile: Morpholine (1.1 – 1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous). Note: MeCN is preferred for easier workup.

-

Catalyst (Optional): TBAI (tetrabutylammonium iodide, 0.05 equiv) to accelerate sluggish reactions via Finkelstein-like in situ iodination.

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolve Methyl 3-(chloromethyl)-5-nitrobenzoate (1.0 mmol, 230 mg) in anhydrous MeCN (5 mL).

-

-

Addition:

-

Add

(2.0 mmol, 276 mg) to the stirring solution. -

Add Morpholine (1.1 mmol, ~96 µL) dropwise via syringe.

-

Tip: If the amine is a solid salt (e.g., HCl salt), increase base to 3.0 equiv.

-

-

Reaction:

-

Stir at Room Temperature (20–25°C) .

-

Time: Due to the activated nature of the benzyl chloride, reaction is often complete in 1–4 hours.

-

Heating: Only heat to 50°C if TLC shows starting material remaining after 4 hours. Avoid excessive heat to prevent ester hydrolysis or nucleophilic attack at the ester carbonyl.

-

-

Monitoring (TLC/LCMS):

-

TLC System: 30% EtOAc in Hexanes.

-

Observation: The starting chloride (

) should disappear; the amine product (

-

-

Workup:

-

Dilute reaction mixture with EtOAc (20 mL).

-

Wash with Water (2 x 10 mL) to remove salts and DMF/MeCN.

-

Wash with Brine (1 x 10 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often pure enough for the next step.

-

If needed, purify via Flash Column Chromatography (Gradient: 0%

50% EtOAc in Hexanes).

-

Visualization of Workflow

Caption: Logical workflow for the N-alkylation protocol, including decision nodes for reaction monitoring.

Mechanistic Pathway

Understanding the mechanism ensures troubleshooting is grounded in logic.

Caption: SN2 Mechanism. The Nitro and Ester groups withdraw electron density, stabilizing the Transition State for nucleophilic attack.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or base; "Wet" atmosphere. | Use anhydrous MeCN/DMF. Keep reaction under Nitrogen. Ensure |

| Ester Cleavage | Reaction temperature too high or base too strong ( | Maintain temp < 50°C. Use non-nucleophilic bases like DIPEA or mild inorganic bases like |

| Bis-Alkylation | Primary amine used as nucleophile. | If using a primary amine ( |

| Incomplete Reaction | Poor solubility of nucleophile. | Switch solvent to DMF or DMSO. Add catalytic TBAI (Finkelstein condition). |

Safety & Handling (Critical)

-

Corrosivity: Benzyl chlorides are potent alkylating agents. They react with proteins in skin and eyes. Always wear a face shield and double nitrile gloves.

-

Lachrymator: This compound may release vapors that irritate the eyes and respiratory tract.[1] Handle exclusively in a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before disposal.

References

-

Compound Data: Hoffman Fine Chemicals.[2] Methyl 3-(Chloromethyl)-5-nitrobenzoate Product Specification. Accessed 2023.[3] Link

- Mechanistic Grounding: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for Benzylic reactivity).

-

Protocol Validation: TCI Chemicals. Safety Data Sheet: Ethyl 3-(Chloromethyl)benzoate (Structural Analog Safety Data). Link

-

Reaction Class: Organic Syntheses, Coll. Vol. 1, p. 391 (Nitration of Methyl Benzoate - precursor synthesis context).[4] Link

Sources

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Utilizing Methyl 3-(chloromethyl)-5-nitrobenzoate

Introduction: The Strategic Importance of Benzimidazoles and the Utility of a Functionalized Starting Material

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the benzimidazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive protocol for the synthesis of a novel benzimidazole derivative using methyl 3-(chloromethyl)-5-nitrobenzoate, a strategically chosen starting material. The presence of the chloromethyl group facilitates a direct N-alkylation, while the nitro group and the methyl ester offer valuable handles for subsequent chemical modifications, making this a highly efficient route for generating diverse compound libraries for drug discovery programs.

Scientific Rationale and Reaction Mechanism

The synthesis of the target benzimidazole derivative from methyl 3-(chloromethyl)-5-nitrobenzoate and o-phenylenediamine is a two-step process. The first step is a nucleophilic substitution reaction, specifically an N-alkylation, where the primary amine of o-phenylenediamine attacks the electrophilic benzylic carbon of methyl 3-(chloromethyl)-5-nitrobenzoate. This is followed by an intramolecular cyclization to form the benzimidazole ring.

The nitro group on the benzene ring of the starting material is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the chloromethyl group, though the primary reaction pathway remains the N-alkylation. More importantly, the nitro group serves as a valuable precursor for further derivatization. For instance, it can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to build molecular complexity.[4]

The overall reaction can be summarized as follows:

-

N-Alkylation: The o-phenylenediamine acts as a nucleophile, attacking the benzylic chloride. A base is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cyclization and Dehydration: The resulting N-substituted o-phenylenediamine intermediate undergoes an intramolecular cyclization. This involves the attack of the second amino group on a suitable electrophile, which in many protocols is an aldehyde or a carboxylic acid. In this specific protocol, we will demonstrate a subsequent reaction with a carboxylic acid to complete the benzimidazole ring, followed by dehydration.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway from starting materials to the final benzimidazole product.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, and characterization of methyl 3-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-nitrobenzoate.

Protocol 1: Synthesis of the Intermediate - Methyl 3-((2-aminophenylamino)methyl)-5-nitrobenzoate

Materials:

-

Methyl 3-(chloromethyl)-5-nitrobenzoate (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-(chloromethyl)-5-nitrobenzoate and anhydrous potassium carbonate.

-

Add anhydrous DMF to dissolve the solids.

-

Add o-phenylenediamine to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of the Final Product - Methyl 3-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-nitrobenzoate

Materials:

-

Methyl 3-((2-aminophenylamino)methyl)-5-nitrobenzoate (from Protocol 1)

-

Glacial Acetic Acid

Procedure:

-

Place the purified intermediate from Protocol 1 in a round-bottom flask.

-

Add glacial acetic acid to the flask.

-

Heat the reaction mixture to reflux (approximately 120 °C) for 3-4 hours.

-

Monitor the reaction by TLC until the starting intermediate is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the final benzimidazole derivative.

Experimental Workflow Visualization

Caption: A visual representation of the key stages in the synthesis protocol.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. Below are the expected characterization data based on the structures and data from similar compounds.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| Intermediate | C₁₅H₁₅N₃O₄ | 301.30 | Yellowish solid | ~120-125 | ~75-85 |

| Final Product | C₁₇H₁₅N₃O₄ | 325.32 | Off-white to pale yellow solid | ~180-185 | ~80-90 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (ESI+) m/z |

| Intermediate | 8.5-7.0 (m, 7H, Ar-H), 5.0 (s, 2H, N-CH₂-Ar), 4.8 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | 165.0 (C=O), 148.0 (C-NO₂), 140-110 (Ar-C), 52.5 (OCH₃), 48.0 (N-CH₂) | 3400-3300 (N-H), 1720 (C=O), 1530, 1350 (N-O) | 302.1 [M+H]⁺ |

| Final Product | 8.6-7.2 (m, 8H, Ar-H), 5.6 (s, 2H, N-CH₂-Ar), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃) | 165.0 (C=O), 152.0 (C=N), 148.0 (C-NO₂), 143-110 (Ar-C), 52.5 (OCH₃), 45.0 (N-CH₂), 14.0 (Ar-CH₃) | 3050 (Ar-C-H), 1725 (C=O), 1620 (C=N), 1525, 1345 (N-O) | 326.1 [M+H]⁺ |

Note: The exact chemical shifts and peak multiplicities may vary. The data presented here are predictive and should be confirmed by experimental analysis.

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. The following points ensure the self-validating nature of this synthetic guide:

-

Reaction Monitoring: The use of TLC at each stage allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times or excessive heat.

-

Purification: Detailed purification steps are provided for both the intermediate and the final product. The purity of the compounds can be assessed by the sharpness of the melting point and by chromatographic and spectroscopic methods.

-

Characterization: The comprehensive characterization data provided serves as a benchmark for researchers to compare their experimental results. Any significant deviation from the expected data may indicate the formation of an incorrect product or the presence of impurities.

Applications in Drug Development

The synthesized benzimidazole derivative, with its strategically placed functional groups, is an excellent candidate for further elaboration in a drug discovery program. The nitro group can be reduced to an amine, providing a key point for diversification through amide coupling, sulfonamide formation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or esters. This multi-faceted derivatization potential makes the described synthetic route a valuable tool for generating a library of novel benzimidazole compounds for biological screening.

References

-

Alasmary, F. A. S., Snelling, A. M., Zain, M. E., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206-15223. Available at: [Link]

-

Chen, Z. Z., Li, S. Q., Liao, W. L., Xie, Z. G., Wang, M. S., Cao, Y., ... & Xu, Z. G. (2015). Efficient method for the synthesis of fused benzimidazole-imidazoles via deprotection and cyclization reactions. Tetrahedron, 71(44), 8424-8427. Available at: [Link]

-

Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. This method is more beneficial, in respect of yield (increases up to 10 to 50%) and time (96 to 98% was reduced) than conventional heating. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(4), 102931. Available at: [Link]

-

Kamal, A., Reddy, T. S., Kulhari, H., Reddy, V. G., Bansal, V., & Shukla, R. (2015). Design, synthesis and biological evaluation of 1, 3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790-805. Available at: [Link]

-

Küçükbay, H., Küçükbay, F. Z., & Çelik, F. (2003). Synthesis and antifungal activity of some new benzimidazole derivatives. Turkish Journal of Chemistry, 27(5), 623-630. Available at: [Link]

-

Sharma, D., & Narasimhan, B. (2013). Benzimidazole: A milestone in the field of medicinal chemistry. Current Medicinal Chemistry, 20(27), 3365-3392. Available at: [Link]

-

Wright, J. B. (1951). The chemistry of the benzimidazoles. Chemical Reviews, 48(3), 397-541. Available at: [Link]

-

Zhang, Y., et al. (2012). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anti-infective agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 332-336. Available at: [Link]

Sources

Reduction of nitro group in Methyl 3-(chloromethyl)-5-nitrobenzoate

Application Note: Chemoselective Reduction of Methyl 3-(chloromethyl)-5-nitrobenzoate

Abstract

This guide details the chemoselective reduction of the nitro functionality in Methyl 3-(chloromethyl)-5-nitrobenzoate to its corresponding aniline. The presence of a labile benzylic chloride and a hydrolytically sensitive methyl ester creates a "chemoselectivity paradox" that rules out standard catalytic hydrogenation (Pd/C) and strong hydride donors (

Part 1: The Chemoselectivity Challenge

The substrate presents three reactive centers competing for reduction or hydrolysis:

-

Nitro Group (

): The target. Reduction potential -

Benzylic Chloride (

): The hazard. Highly susceptible to hydrogenolysis (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions ( -

Methyl Ester (

): Susceptible to hydrolysis in strong acid/base or reduction by strong hydrides.

Strategic Directive: Avoid heterogeneous noble metal catalysts (

Decision Matrix: Selecting Your Protocol

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on scale and operational constraints.

Part 2: Detailed Experimental Protocols

Method A: Iron-Mediated Reduction (The "Bechamp" Variant)

Best for: Scale-up (>5g), Green Chemistry, Cost-Efficiency.

Mechanism: This reaction proceeds via Single Electron Transfer (SET) from the iron surface. The ammonium chloride acts as a weak proton source and electrolyte, preventing the formation of iron hydroxides that passivate the metal surface.

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

Protocol:

-

Activation: In a round-bottom flask, suspend Iron powder (5.0 eq) in water (1 part). Add 2-3 drops of concentrated HCl and stir for 5 minutes to etch the oxide layer. (Optional but recommended for older iron stocks).

-

Assembly: Add Ethanol (4 parts) and solid

(5.0 eq) to the activated iron slurry. -

Addition: Add the nitro substrate (1.0 eq). Note: If the substrate is insoluble, dissolve it in a minimal amount of THF or EtOAc before addition.

-

Reaction: Heat the mixture to vigorous reflux (

) with mechanical stirring.-

Observation: The grey slurry will turn rust-brown/orange as

oxides form.

-

-

Monitoring: Monitor by TLC (30% EtOAc/Hexane) or LCMS. Reaction typically completes in 1–3 hours.

-

Checkpoint: Look for the disappearance of the nitro peak.

-

-

Workup (Critical):

-

While the reaction is still hot , filter the mixture through a pad of Celite.

-

Why Hot? Iron sludge creates a dense cake. Upon cooling, the product may precipitate and get trapped in the sludge.

-

Wash the Celite cake copiously with hot Ethyl Acetate .

-

-

Purification: Concentrate the filtrate. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over

, and concentrate.

Method B: Stannous Chloride ( ) Reduction

Best for: Small scale (<1g), High Reliability, Acid-Sensitive Substrates.

Mechanism: Nitro reduction via nitroso and hydroxylamine intermediates using Tin(II) as the electron source.

Reagents:

Protocol:

-

Assembly: Dissolve the substrate in Ethanol (0.1 M concentration).

-

Addition: Add solid

(5.0 eq) in one portion. -

Reaction: Heat to

for 2-4 hours.-

Safety: Do not overheat; prolonged heating can eventually degrade the benzylic chloride, though much slower than hydrogenation.

-

-

Workup (The "Emulsion Breaker"):

-

Extraction: Extract with Ethyl Acetate (3x).

Part 3: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must prove two things:

-

The Nitro group is gone (Reduction).

-

The Chlorine is still there (Chemoselectivity).

Table 1: 1H NMR Diagnostic Shifts (CDCl3)

| Proton Environment | Substrate (Nitro) | Product (Aniline) | FAILURE MODE (Dechlorinated) |

| Aromatic (H-2) | ~8.6 (Deshielded) | ~7.2 (Shielded) | ~7.1 |

| Aromatic (H-4, H-6) | ~8.3 | ~6.8 | ~6.7 |

| Benzylic ( | 4.65 (Singlet) | 4.55 (Singlet) | MISSING |

| Methyl ( | N/A | N/A | ~2.35 (Singlet) |

| Ester ( | 3.98 | 3.88 | 3.85 |

Validation Logic:

-

Success: You see a singlet around 4.55 ppm (2H).

-

Failure (Hydrogenolysis): The peak at 4.55 ppm disappears, and a new singlet appears at ~2.35 ppm (3H). This indicates you have made Methyl 3-amino-5-methylbenzoate.

Part 4: Mechanistic Visualization

The following diagram illustrates the electron transfer pathway on the Iron surface, highlighting the critical intermediate steps where chemoselectivity is maintained.

Figure 2: Stepwise reduction mechanism on the iron surface. Note the lack of interaction with the benzylic chloride, contrasting with Pd-catalyzed mechanisms.

References

-

Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. Link

-

Bellamy, F. D., & Ou, K. (1984).[4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][4] Tetrahedron Letters, 25(8), 839-842.[2][4] Link

-

Gogoi, S., et al. (2004). Chemoselective reduction of nitro group in the presence of benzylic halides. Organic Preparations and Procedures International. Link

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Selective Reduction of Nitro Groups. Link

-

Organic Chemistry Portal. (2023). Reduction of Nitro Compounds: Iron/Ammonium Chloride.[1][3][5][6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Preventing hydrolysis of Methyl 3-(chloromethyl)-5-nitrobenzoate during storage

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Dual Threat of Hydrolysis

Methyl 3-(chloromethyl)-5-nitrobenzoate possesses two functional groups susceptible to hydrolysis: the methyl ester and the benzylic chloride. The presence of water can initiate nucleophilic attacks on both sites, leading to the degradation of the parent compound and the formation of impurities that can compromise experimental outcomes.

The primary degradation pathway involves the hydrolysis of the methyl ester to a carboxylic acid and the conversion of the chloromethyl group to a hydroxymethyl group, ultimately yielding 3-(hydroxymethyl)-5-nitrobenzoic acid. This process is accelerated by elevated temperatures and non-neutral pH conditions.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of Methyl 3-(chloromethyl)-5-nitrobenzoate during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Methyl 3-(chloromethyl)-5-nitrobenzoate?

The principal degradation product resulting from hydrolysis is 3-(hydroxymethyl)-5-nitrobenzoic acid, formed through the hydrolysis of both the methyl ester and the chloromethyl functional groups. Methanol and hydrochloric acid are byproducts of this process.

Q2: What are the visible signs of degradation?

While slight color changes to a pale yellow may occur over time, significant degradation is often not visually apparent.[3] The most reliable method for detecting degradation is through analytical techniques such as HPLC or GC-MS. A change in the physical state from a solid to a more oily or clumpy consistency could also indicate moisture absorption and potential hydrolysis.

Q3: What is the expected shelf-life of this compound?

When stored under the recommended conditions (see "Core Storage & Handling Protocols" below), the compound is expected to remain stable for an extended period. However, for critical applications, it is strongly advised to re-analyze the purity of the material if it has been in storage for over a year or if the container has been opened multiple times.

Q4: Can I store the compound in a standard laboratory freezer?

While low temperatures are beneficial, standard freezers can have high humidity levels, which can promote hydrolysis if the container is not properly sealed.[4][5] If a desiccator cabinet is not available, ensure the container is tightly sealed and consider placing it inside a secondary container with a desiccant.

Q5: What solvents are compatible for short-term storage of solutions?

For short-term experimental use, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are recommended. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or solvolysis reactions. Solutions should be used as quickly as possible and stored under an inert atmosphere.

Core Storage & Handling Protocols

To ensure the long-term stability of Methyl 3-(chloromethyl)-5-nitrobenzoate, adherence to the following protocols is essential. These recommendations are designed to mitigate the key environmental factors that accelerate hydrolysis.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2 to 8 °C | Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[4][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |

| Moisture | Store in a Desiccator | Maintaining a low-humidity environment is the most critical factor in preventing hydrolysis.[4][5] |

| Light | Store in an Amber or Opaque Container | While not as critical as moisture and temperature, protection from light is a general best practice for storing complex organic molecules to prevent any potential photolytic degradation.[3] |

| Container | Tightly Sealed, Chemically Resistant | A tightly sealed container is crucial to prevent the ingress of moisture. The container material should be non-reactive (e.g., glass).[5] |

Handling Best Practices

-

Work in a Controlled Environment : Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

-

Use Dry Equipment : Ensure all spatulas, glassware, and other equipment are thoroughly dried before coming into contact with the compound.

-

Minimize Exposure Time : When weighing or transferring the compound, do so efficiently to reduce the time it is exposed to the ambient atmosphere.

-

Proper Sealing : After use, securely reseal the container, preferably after flushing with an inert gas.

Analytical Verification of Stability

Regular analytical testing is the most reliable way to confirm the purity and stability of Methyl 3-(chloromethyl)-5-nitrobenzoate. A stability-indicating method is one that can accurately separate the intact parent compound from its degradation products.

Recommended Analytical Techniques

While a specific validated method for this compound and its unique degradation products is not widely published, methods for structurally similar compounds can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both suitable techniques.[7][8][9]

Example HPLC Method for Purity Assessment

This method is a starting point and should be validated for your specific instrumentation and requirements.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9] |

| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid)[9] |

| Gradient | Start with a higher aqueous composition and gradually increase the acetonitrile concentration. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

The acidic modifier in the mobile phase helps to ensure sharp peaks for the carboxylic acid degradation product. The parent compound will be less polar and thus have a longer retention time than its more polar, hydrolyzed counterparts.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the step-wise hydrolysis of Methyl 3-(chloromethyl)-5-nitrobenzoate.

Caption: Hydrolysis pathways of Methyl 3-(chloromethyl)-5-nitrobenzoate.

References

- Fisher Scientific. (2011, February 23).

- Cole-Parmer. (2005, October 20).

- SynQuest Labs. (n.d.).

- Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354.

- TCI America. (n.d.).

- ECHEMI. (n.d.).

- TMP Universal. (2025, May 10). A new, sensitive, and rapid stability indicating RP-HPLC method development for the estimation of metronidazole and Rifaximin in tablet dosage form. Journal of Advances in Pharmaceutical sciences.

- Khan, M. A., et al. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 8(3), 337-346.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.

- Clark, J. (2023). Hydrolysing esters. Chemguide.

- Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi, 8(16), 119-125.

- RSC Publishing. (n.d.). Analytical Methods.

- Ramisetti, N. R., & Kuntamukkala, R. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Analytical Methods, 6(14), 5144-5152.

- ResearchGate. (2018, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- Royal Society of Chemistry. (2024, October 11).

- Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.

- Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- GSC Online Press. (2023, July 25).

- Sciencemadness.org. (2008, March 28).

- da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1092.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Scite. (n.d.).